2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-
CAS No.: 37076-68-9
Cat. No.: VC3698478
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37076-68-9 |
---|---|
Molecular Formula | C8H9FN2O3 |
Molecular Weight | 200.17 g/mol |
IUPAC Name | 5-fluoro-1-[(2R)-oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/t6-/m1/s1 |
Standard InChI Key | WFWLQNSHRPWKFK-ZCFIWIBFSA-N |
Isomeric SMILES | C1C[C@@H](OC1)N2C=C(C(=O)NC2=O)F |
SMILES | C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Canonical SMILES | C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Melting Point | 172.0 °C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- is characterized by a chemical structure combining a fluorinated pyrimidine ring with a tetrahydrofuran moiety. The compound has a molecular formula of C8H9FN2O3 and a molecular weight of 200.17 g/mol . This fluorinated pyrimidine derivative features one defined stereocenter, specifically in the (R) configuration at the tetrahydrofuran component . The compound was first registered in chemical databases in 2005, with recent modifications to its registry entry made as recently as April 2025 .
Structural Features
The compound consists of a 5-fluorouracil moiety attached to a tetrahydrofuran ring at the N1 position of the pyrimidine structure. This structural arrangement is critical to its function as a prodrug, enabling controlled release of the active metabolite (5-FU) while improving oral bioavailability and pharmacokinetic properties. The stereochemistry at the tetrahydrofuran component specifically designates this as the (R)-isomer, which has implications for its metabolic processing and clinical efficacy .
Physical and Chemical Properties
Below is a comprehensive table of the physical and chemical properties of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)-:
Property | Value |
---|---|
Molecular Formula | C8H9FN2O3 |
Molecular Weight | 200.17 g/mol |
Monoisotopic Mass | 200.05972032 g/mol |
XLogP3 | -0.3 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | 58.6 Ų |
Heavy Atom Count | 14 |
Formal Charge | 0 |
Complexity | 316 |
Defined Atom Stereocenter Count | 0 |
Undefined Atom Stereocenter Count | 1 |
These properties contribute to the compound's pharmaceutical behavior, including its solubility, bioavailability, and metabolic stability . The relatively low XLogP3 value of -0.3 indicates moderate hydrophilicity, which contributes to its oral absorption characteristics .
Pharmacological Profile
Mechanism of Action
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- functions as a prodrug that undergoes metabolic conversion to release 5-fluorouracil (5-FU), which is the primary active antineoplastic agent. After oral administration, the compound is gradually converted to 5-FU in the liver and tumor tissues . The released 5-FU works as an antimetabolite, disrupting nucleic acid synthesis by interfering with DNA and RNA synthesis processes essential for cellular replication. This mechanism ultimately leads to cell death, particularly affecting rapidly dividing cancer cells .
As a fluorinated pyrimidine, the compound exhibits cytotoxic effects through several pathways:
-
Inhibition of thymidylate synthase, a key enzyme in DNA synthesis
-
Incorporation of fluorinated nucleotides into RNA, disrupting RNA processing and function
-
Incorporation of metabolites into DNA, leading to strand breaks and cellular apoptosis
Metabolism and Bioavailability
The compound is designed to overcome the limitations associated with conventional 5-FU administration. As a prodrug, it demonstrates improved bioavailability and provides a more sustained release of the active metabolite. The tetrahydrofuran component serves as a carrier that facilitates oral absorption and modifies the pharmacokinetic profile of the delivered 5-FU .
Research has shown that the compound's metabolic conversion involves enzymatic processes primarily in the liver, with additional metabolism occurring within tumor tissues. This metabolic activation pathway contributes to its therapeutic efficacy and potential for targeted delivery to cancer cells .
Enhanced Formulations
The compound has been incorporated into advanced formulations to improve its efficacy and reduce toxicity. For instance, S-1 is a rationally developed combination therapy that includes tegafur (the prodrug of 5-FU), CDHP (an inhibitor of 5-FU catabolism), and potassium oxonate (an inhibitor of 5-FU-induced diarrhea) . This formulation enhances the therapeutic efficacy while mitigating adverse effects, demonstrating the ongoing refinement of tegafur-based therapies .
Clinical Applications
Cancer Treatment Indications
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- has been primarily indicated for the treatment of various solid tumors, particularly gastrointestinal malignancies. Clinical evidence supports its use in:
-
Advanced gastric cancer (especially in combination therapy)
-
Metastatic colorectal cancer (combined with other agents)
The compound is typically administered orally, offering patients greater convenience compared to intravenous chemotherapy options while maintaining therapeutic efficacy .
Combination Therapies
The compound is frequently used in combination with other anticancer agents to enhance therapeutic outcomes. Notable combination approaches include:
-
Use with irinotecan (DB00515) for advanced gastric cancer
-
Combination with bevacizumab (DB03419) and calcium folinate for first-line treatment of metastatic colorectal cancer
-
Integration into UFT (uracil-tegafur) formulations for adjuvant therapy in gastric cancer
Clinical Outcomes Data
The clinical efficacy of tegafur-containing regimens has been demonstrated in multiple studies. The table below summarizes key findings from the Japanese multi-center phase III trial:
Research Developments
Novel Prodrug Derivatives
Recent research has focused on developing enhanced derivatives of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, (R)- to improve anticancer efficacy and address limitations of the parent compound. Researchers have explored hydroxymethylation and acyloxymethylation modifications to create more potent prodrugs with improved pharmacological properties .
A notable example is the butyroyloxymethyl-tegafur derivative (compound 3), which has demonstrated significantly enhanced anticancer activity compared to the parent tegafur. Mechanistic studies have revealed that the anticancer activity of this derivative is partially mediated through an increase in reactive oxygen species, as evidenced by the attenuation of its effects by the antioxidant N-acetylcysteine .
Mechanistic Insights
Research has elucidated that the enhanced potency of tegafur derivatives can be attributed to multiple mechanisms:
-
Antiproliferative effects contributed by formaldehyde released upon metabolic degradation
-
Additional anticancer activity from butyric acid released from certain derivatives
-
Improved antiangiogenic properties compared to the parent compound
-
Enhanced ability to overcome drug resistance mechanisms in cancer cells
The multifunctional nature of these derivatives provides a broader spectrum of anticancer activity, potentially expanding their clinical applications beyond those established for the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume